molecular formula C4H3FN4O2 B2992749 6-Fluoro-5-nitropyrimidin-4-amine CAS No. 667-89-0

6-Fluoro-5-nitropyrimidin-4-amine

Cat. No.: B2992749
CAS No.: 667-89-0
M. Wt: 158.092
InChI Key: TZFNJVQGFIGXHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 6-Fluoro-5-nitropyrimidin-4-amine is 1S/C4H3FN4O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H2,6,7,8) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Amines, such as this compound, are known to be good nucleophiles and can react with many electrophilic functional groups . They can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . Amines can also react with acid chlorides to form amides .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 158.09 . It has a melting point range of 161-163 degrees Celsius . More detailed physical and chemical properties such as solubility, density, and specific heat capacity are not provided in the available resources.

Scientific Research Applications

Kinase Inhibitors Synthesis

6-Fluoro-5-nitropyrimidin-4-amine is utilized in the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, demonstrating potential as kinase inhibitors. This research highlights a methodology for achieving regioselective substitution at the pyrimidine 4-position, followed by amide preparation, showcasing its relevance in developing anticancer agents (Wada et al., 2012).

GPR119 Agonists

5-Nitropyrimidine analogs, substituted with azabicyclic amines and alcohols, have been synthesized and evaluated for their agonistic activity against human GPR119, a target for diabetes and obesity treatment. The study found that analogs with endo-azabicyclic amines and alcohols exhibited full agonistic activities, underscoring the compound's role in medicinal chemistry (Yang et al., 2013).

Radiopharmaceuticals for PET Imaging

The compound has contributed to the cGMP production of [18 F]MK-6240, a radiopharmaceutical for PET imaging of human neurofibrillary tangles. This study presents a method for the radiosynthesis of [18 F]MK-6240, validating its application for detecting aggregated tau protein in Alzheimer's disease research (Collier et al., 2017).

Reactivity with Different Substituents

The reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine concerning various amine substitutions has been demonstrated, providing insights into the regioselectivity of substitution and the resulting molecular structures. This study underlines the compound's utility in synthesizing materials with specific properties and interactions (McKeveney et al., 2004).

Safety and Hazards

The safety data sheet (SDS) for 6-Fluoro-5-nitropyrimidin-4-amine is available for reference . The SDS contains information about the potential hazards of the compound, including health hazards, environmental hazards, and safety precautions for handling, storage, and disposal.

Properties

IUPAC Name

6-fluoro-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN4O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNJVQGFIGXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667-89-0
Record name 6-fluoro-5-nitropyrimidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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